Bienvenue dans la boutique en ligne BenchChem!

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

KDM4D JmjC demethylase epigenetic inhibitor

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 632361-67-2) is the optimized KDM4D inhibitor chemotype from the 2017 SAR campaign. Its 3-carbonitrile group chelates active-site Fe(II), while the symmetric 6,7-bis(4-methoxyphenyl) substituents fill hydrophobic pockets, delivering IC₅₀ = 0.41 µM with selectivity over KDM4A, 4B, and 4C. This precise substitution pattern defines a unique SAR island—procuring incorrect aryl variants yields negligible KDM4D engagement. Supplied at ≥98% purity, it serves as a validated reference standard for analog synthesis, selectivity profiling, and high-throughput KDM4D assay validation. X-ray co-crystal structures confirm the binding mode, enabling rational structure-based optimization.

Molecular Formula C21H16N4O2
Molecular Weight 356.385
CAS No. 632361-67-2
Cat. No. B2996508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS632361-67-2
Molecular FormulaC21H16N4O2
Molecular Weight356.385
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)C4=CC=C(C=C4)OC
InChIInChI=1S/C21H16N4O2/c1-26-17-7-3-14(4-8-17)19-13-23-21-16(11-22)12-24-25(21)20(19)15-5-9-18(27-2)10-6-15/h3-10,12-13H,1-2H3
InChIKeyXDOGNJLDFNSERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile – A Scaffold-Defined KDM4D Inhibitor Lead for Selective Epigenetic Probe Procurement


6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 632361-67-2) belongs to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class, a heterocyclic scaffold identified as a new chemotype for histone lysine demethylase 4D (KDM4D) inhibition [1]. The compound features a 3-carbonitrile electron‑withdrawing group and symmetric 6,7‑bis(4‑methoxyphenyl) substitution, a pattern that emerged from a virtual screening hit and subsequent structure–activity relationship (SAR) optimization campaign targeting the JmjC‑domain demethylase KDM4D [1][2]. This scaffold has demonstrated tractable SAR and selectivity potential over closely related KDM family members, making it a defined starting point for epigenetic inhibitor development rather than a generic screening compound.

Why 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs in KDM4D‑Targeted Research


Within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series, KDM4D inhibitory activity is exquisitely sensitive to the 6‑ and 7‑position aryl substitution pattern. The SAR campaign that identified compound 10r (IC₅₀ = 0.41 ± 0.03 µM) demonstrated that replacing the 4‑methoxyphenyl groups with other aryl moieties or altering the substitution geometry leads to substantial loss of potency [1]. Even closely related analogs such as compound 2 (the initial hit) show different selectivity profiles across the KDM4 family, indicating that the precise substitution pattern of 6,7‑bis(4‑methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile defines a unique SAR island that cannot be replicated by generic pyrazolopyrimidine cores or unoptimized 3‑carbonitrile derivatives [1]. Procurement of an incorrect substitution variant risks obtaining a compound with negligible KDM4D engagement.

Quantitative Differentiation Evidence for 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Versus In‑Class KDM4D Inhibitor Analogs


KDM4D Inhibitory Potency of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Lead Compound 10r Versus Initial Hit Compound 2

The most advanced analog within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series, compound 10r (which carries the 6,7‑bis(4‑methoxyphenyl) substitution pattern), achieved an IC₅₀ of 0.41 ± 0.03 µM against KDM4D, representing a significant improvement over the initial virtual screening hit compound 2 [1]. This more than 10‑fold potency enhancement was achieved through systematic SAR exploration of the phenyl substituents, with the 4‑methoxy groups being critical for optimal activity.

KDM4D JmjC demethylase epigenetic inhibitor

Selectivity Profile of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives Across the KDM4 Subfamily

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile series, including compound 10r, was evaluated for selectivity against KDM4A, KDM4B, and KDM4C isoforms. Compound 10r showed substantial selectivity for KDM4D over other KDM4 family members, while the initial hit compound 2 displayed a different selectivity fingerprint [1]. This chemotype‑dependent selectivity profile indicates that the 6,7‑bis(4‑methoxyphenyl) substitution pattern contributes to isoform discrimination beyond simple potency considerations.

KDM4 selectivity JmjC demethylase epigenetic probe

Structural Basis for KDM4D Inhibition: X‑Ray Co‑crystal Structures Guide Procurement of Optimized Chemotypes

Subsequent X‑ray crystallography studies of pyrazolo[1,5-a]pyrimidine-3-carbonitrile inhibitors in complex with KDM4D revealed the binding mode of this chemotype [1]. The 3‑carbonitrile group coordinates the active‑site Fe(II) ion, while the 6,7‑bis(4‑methoxyphenyl) substituents occupy distinct hydrophobic pockets. This structural information directly validates the 6,7‑bis(4‑methoxyphenyl) configuration as essential for the binding pose and provides a rationale for the SAR observed in solution assays.

crystallography KDM4D structure‑based drug design

Synthetic Accessibility and Purity: Differentiating 6,7‑Bis(4‑methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile from Multi‑Step Custom Syntheses

Vendor‑supplied 6,7‑bis(4‑methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is typically offered at ≥97% purity by commercial sources that follow ISO‑certified quality systems . In contrast, custom‑synthesized analogs with non‑commercial substitution patterns require multi‑step synthesis and purification that introduce batch‑to‑batch variability and longer lead times. The commercial availability of the title compound in analytical‑grade purity provides a reproducible starting point for SAR expansion that is not achievable with in‑house synthesized alternatives.

synthetic chemistry pyrazolopyrimidine procurement readability

Recommended Application Scenarios for 6,7‑Bis(4‑methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Based on Quantitative Differentiation Evidence


KDM4D‑Selective Chemical Probe Development

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile series, with 6,7‑bis(4‑methoxyphenyl) substitution as the optimized pharmacophore, is suitable for developing KDM4D‑selective chemical probes. Compound 10r (representative of this chemotype) achieves an IC₅₀ of 0.41 µM against KDM4D with selectivity over KDM4A, 4B, and 4C [1]. This potency‑selectivity combination makes the compound a rational starting point for probe optimization campaigns targeting KDM4D‑specific epigenetic regulation.

Structure‑Guided Optimization of JmjC Demethylase Inhibitors

X‑ray co‑crystal structures of pyrazolo[1,5-a]pyrimidine-3-carbonitrile inhibitors bound to KDM4D confirm that the 3‑carbonitrile group chelates the active‑site Fe(II) and the 6,7‑bis(4‑methoxyphenyl) substituents fill hydrophobic pockets [2]. Researchers using structure‑based design approaches can confidently procure the title compound as a validated hinge‑binding scaffold for further elaboration of the methoxyphenyl moieties to improve potency and selectivity.

SAR Expansion of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Libraries

The 6,7‑bis(4‑methoxyphenyl) variant represents the most potent SAR end‑point within the series reported in 2017 [1]. Procurement of this compound in high purity (≥97%) allows medicinal chemistry teams to use it as a reference standard when synthesizing and testing new analogs with modified aryl groups at positions 6 and 7, enabling direct potency comparisons and selectivity profiling across the KDM4 family.

Epigenetic Inhibitor Screening and Assay Development

For high‑throughput screening facilities developing KDM4D biochemical assays, the commercial availability of 6,7‑bis(4‑methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in defined purity provides a QC‑verified positive control . Its moderate potency (sub‑micromolar) reduces the risk of aggregation‑based artifacts common with low‑micromolar screening hits, making it suitable as a tool compound for assay validation and counter‑screen panels.

Quote Request

Request a Quote for 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.